Physicochemical Differentiation: 4-Fluoro Substitution Reduces Lipophilicity vs. Non-Halogenated Parent, Shifting CNS Drug-Likeness Parameters
The 4-fluoro substituent imparts measurably distinct physicochemical properties compared to the non-fluorinated parent compound 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 65347-55-9). The target compound has a computed XLogP3-AA of 1.9, whereas the non-fluorinated parent has a reported LogP of ~2.07 [1][2]. This ~0.17 log unit reduction in lipophilicity is consistent with the electron-withdrawing effect of the 4-fluoro group and is relevant for CNS drug-likeness, where optimal LogP values typically fall between 2–3.5 [3]. Additionally, the 4-fluoro compound has a molecular weight of 216.25 Da vs. 198.26 Da for the non-fluorinated parent, representing an 18 Da increase that adds one heavy atom without exceeding typical fragment-based drug discovery limits.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 (PubChem computed) |
| Comparator Or Baseline | 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 65347-55-9): LogP = 2.07 (Chembase computed) |
| Quantified Difference | ΔLogP ≈ −0.17 (target compound more hydrophilic) |
| Conditions | Computed physicochemical descriptors; PubChem 2.2 / Chembase |
Why This Matters
For procurement decision-making in CNS drug discovery programs, the lower lipophilicity of the 4-fluoro analog may confer reduced hERG binding risk and improved aqueous solubility relative to the non-halogenated parent, making it a strategically distinct starting scaffold.
- [1] PubChem. 4-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Computed Properties: XLogP3-AA = 1.9. PubChem CID 21268346. https://pubchem.ncbi.nlm.nih.gov/compound/21268346 View Source
- [2] Chembase. 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS 65347-55-9). LogP = 2.066134. https://en.chembase.cn View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010; 1(6):435-449. DOI: 10.1021/cn100008c. View Source
